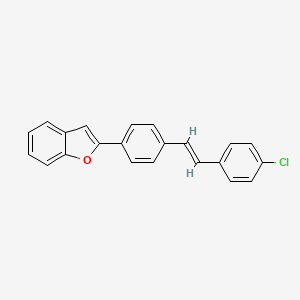
2-(4-(4-Chlorostyryl)phenyl)benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Chlorostyryl)phenyl)benzofuran is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structural features of benzofuran make it a valuable scaffold for the development of new therapeutic agents and other functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorostyryl)phenyl)benzofuran typically involves the cyclization of ortho-hydroxystilbenes. One common method is the metal-free cyclization mediated by hypervalent iodine reagents. For example, using stoichiometric (diacetoxyiodo)benzene in acetonitrile can yield the desired product in good yields . Another method involves the oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable and efficient synthetic routes. For instance, the use of microwave-assisted synthesis (MWI) has been reported to obtain benzofuran derivatives with high yields and reduced reaction times . Additionally, the use of palladium nanoparticles as catalysts in Sonogashira cross-coupling reactions under ambient conditions has been demonstrated to be effective for the synthesis of various benzofurans .
化学反応の分析
Types of Reactions
2-(4-(4-Chlorostyryl)phenyl)benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hypervalent iodine reagents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can result in various functionalized benzofuran derivatives.
科学的研究の応用
2-(4-(4-Chlorostyryl)phenyl)benzofuran has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Benzofuran derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
作用機序
The mechanism of action of 2-(4-(4-Chlorostyryl)phenyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and proteins, leading to their antimicrobial and anticancer activities . The compound’s unique structural features allow it to bind to these targets with high affinity, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran derivative with potential therapeutic applications.
Uniqueness
2-(4-(4-Chlorostyryl)phenyl)benzofuran is unique due to its specific structural features, which confer distinct biological activities and potential applications. Compared to other benzofuran derivatives, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C22H15ClO |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
2-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]-1-benzofuran |
InChI |
InChI=1S/C22H15ClO/c23-20-13-9-17(10-14-20)6-5-16-7-11-18(12-8-16)22-15-19-3-1-2-4-21(19)24-22/h1-15H/b6-5+ |
InChIキー |
DVWKVZWKMHBSHM-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















